molecular formula C6H11F2NO3 B13327340 Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate

Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate

Cat. No.: B13327340
M. Wt: 183.15 g/mol
InChI Key: YMQYENYLWGCKGD-CVYQJGLWSA-N
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Description

Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is a fluorinated β-amino ester characterized by a stereospecific cis-configuration at the 3-hydroxy and 3-methyl substituents. Its molecular formula is C₇H₁₂F₂NO₃, featuring:

  • A methyl ester group at position 1.
  • An amino group at position 2.
  • A 3-hydroxy-3-methyl substituent.
  • Two fluorine atoms at position 3.

Properties

Molecular Formula

C6H11F2NO3

Molecular Weight

183.15 g/mol

IUPAC Name

methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C6H11F2NO3/c1-6(11,5(7)8)3(9)4(10)12-2/h3,5,11H,9H2,1-2H3/t3-,6+/m1/s1

InChI Key

YMQYENYLWGCKGD-CVYQJGLWSA-N

Isomeric SMILES

C[C@]([C@@H](C(=O)OC)N)(C(F)F)O

Canonical SMILES

CC(C(C(=O)OC)N)(C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the difluoro groups may result in the formation of various substituted derivatives.

Scientific Research Applications

Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The presence of amino, hydroxy, and difluoro groups allows it to form hydrogen bonds, participate in nucleophilic attacks, and undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate with related compounds:

Compound Name Molecular Formula Substituents (Positions) Fluorination Functional Groups Key References
This compound C₇H₁₂F₂NO₃ 2-amino; 3-hydroxy; 3-methyl; 4,4-difluoro 4,4-difluoro Ester, amino, hydroxy
Ethyl 3-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂ 3-amino; 4,4-difluoro 4,4-difluoro Ester, amino
Methyl 2-amino-4,4-difluoro-3,3-dimethylbutanoate C₇H₁₃F₂NO₂ 2-amino; 3,3-dimethyl; 4,4-difluoro 4,4-difluoro Ester, amino
Methyl (S)-4,4,4-trifluoro-3-hydroxybutanoate C₅H₇F₃O₃ 3-hydroxy; 4,4,4-trifluoro 4,4,4-trifluoro Ester, hydroxy
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ 2-(trifluoroethylamino); 3,3-dimethyl 2,2,2-trifluoro Ester, amino

Key Observations :

  • Fluorination Patterns : The trifluoro-substituted analogs (e.g., ) exhibit higher electronegativity and lipophilicity but reduced hydrogen-bonding capacity compared to the difluoro target compound.

Physicochemical Properties

While explicit data for the target compound are unavailable, trends from analogs suggest:

  • Solubility: The hydroxy group in the target compound improves aqueous solubility relative to fully alkylated analogs (e.g., ethyl 3-amino-4,4-difluorobutanoate ).
  • Stability: Fluorination at position 4 enhances metabolic stability, a feature shared with ethyl 3-amino-4,4-difluorobutanoate .

Biological Activity

Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is a synthetic compound notable for its unique chemical structure that includes amino, difluoro, and hydroxy functional groups. This article explores its biological activity, potential applications in research and medicine, and relevant findings from recent studies.

  • Molecular Formula: C₆H₁₁F₂NO₃
  • Molecular Weight: 183.15 g/mol
  • Structure: The compound features a methyl group at the third carbon and two fluorine atoms at the fourth carbon, which contribute to its distinct chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of functional groups allows the compound to form hydrogen bonds, electrostatic interactions, and covalent bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor modulation.

In Vitro Studies

Recent studies have investigated the compound's effects on cell lines and its potential therapeutic applications:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameKey FeaturesDifferences
Methyl 2-amino-3-hydroxy-3-methylbutanoateLacks difluoro groupsDifferent reactivity and biological activity
Methyl 2-amino-4,4-difluoro-3-hydroxybutanoateSimilar structure but without methyl groupAffects steric properties and interactions
Methyl 2-amino-4-fluoro-3-hydroxybutanoateContains only one fluorine atomResults in altered chemical properties

This compound stands out due to the combination of both difluoro and hydroxy groups, which may confer distinct chemical reactivity and potential biological activity not present in similar compounds.

Applications in Research and Medicine

This compound has several applications across various fields:

  • Synthetic Chemistry : It serves as a building block for the synthesis of more complex organic molecules.
  • Biological Research : Investigated for its role in studying enzyme interactions and metabolic pathways.
  • Pharmaceutical Development : Explored for potential therapeutic properties, including use as a precursor for drug development.

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